Fominoben
Description
Fominoben (CAS: 18053-31-1) is a synthetic antitussive agent with the molecular formula C21H24ClN3O3 and a molecular weight of 401.887 g/mol . Its IUPAC name is N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide, highlighting its benzamide core and substituted morpholine ring. The compound is structurally characterized by a chloro-substituted aromatic ring, a tertiary amine linker, and a morpholine-derived acyl group, which contribute to its pharmacological activity . This compound acts centrally to suppress cough reflexes, distinguishing it from peripherally acting antitussives .
Properties
IUPAC Name |
N-[3-chloro-2-[[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-24(15-20(26)25-10-12-28-13-11-25)14-17-18(22)8-5-9-19(17)23-21(27)16-6-3-2-4-7-16/h2-9H,10-15H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNNEUZOAFRTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2)CC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023075 | |
| Record name | Fominoben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18053-31-1 | |
| Record name | Fominoben | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18053-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fominoben [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fominoben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fominoben | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fominoben | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOMINOBEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ2KK6NYJS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
206-208 | |
| Record name | Fominoben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08968 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Step 1: Formation of N-(2-Benzoylamino-6-Chloro-Benzyl)-N-Methyl-Glycine
The initial step involves the reaction of 6-chloro-2-dibenzoylamino-benzyl bromide with sarcosine methyl ester in the presence of triethylamine and chloroform. The mixture is refluxed for five hours, followed by the addition of excess sarcosine methyl ester to ensure complete conversion. Post-reaction, the chloroform is evaporated under reduced pressure, and the residual oil is dissolved in methanol. Hydrolysis with 2 N sodium hydroxide at room temperature yields N-(2-benzoylamino-6-chloro-benzyl)-N-methyl-glycine as a crystalline product after acid-base workup and recrystallization from water. Key parameters for this step include:
| Parameter | Value/Description |
|---|---|
| Reactants | 6-Chloro-2-dibenzoylamino-benzyl bromide, sarcosine methyl ester |
| Solvent | Chloroform |
| Catalyst | Triethylamine |
| Reaction Temperature | Reflux (≈61°C for chloroform) |
| Reaction Time | 5 hours + 5 hours after additional reagent |
| Yield | Not explicitly reported; inferred high |
| Purification | Recrystallization from water |
| Melting Point | 150–152°C |
Step 2: Synthesis of this compound Hydrochloride
Alternative Methods and Complex Formation
While the primary synthesis route remains dominant, this compound’s utility in pharmaceutical formulations has spurred research into derivative complexes. A notable example is the this compound/Theophylline complex (1:1 molar ratio), prepared by refluxing this compound hydrochloride with theophylline sodium salt monohydrate in isopropanol under dehydrating conditions. This complex mitigates this compound’s bitter taste while retaining therapeutic efficacy. Key process parameters include:
| Parameter | Value/Description |
|---|---|
| Reactants | This compound hydrochloride, theophylline sodium salt monohydrate |
| Solvent | Isopropanol |
| Dehydrating Agent | Anhydrous sodium sulfate |
| Reaction Temperature | Reflux (≈82.5°C for isopropanol) |
| Reaction Time | 8–10 hours |
| Purification | Hot filtration to remove NaCl, solvent evaporation |
| Complex Melting Range | 230–235°C (complete melting without decomposition) |
The complex’s formation is confirmed by its distinct melting behavior and IR spectral shifts compared to individual components.
Industrial-Scale Considerations
Scalability of the synthesis process necessitates optimization of solvent recovery, catalyst reuse, and waste management. Isopropanol, used in both the primary synthesis and complex formation, is prioritized for its low toxicity and ease of removal. Regulatory compliance requires stringent control over residual solvents and heavy metals, with chromatography and mass spectrometry employed for batch quality assurance.
Scientific Research Applications
Pharmacological Properties
Fominoben exhibits multiple pharmacological effects, notably as a respiratory stimulant and an agonist at the benzodiazepine site of the GABA A receptor. Its mechanism of action includes:
- Respiratory Stimulation : this compound has been reported to enhance respiratory drive, making it beneficial in conditions where respiratory depression is present.
- Antitussive Effect : As an antitussive agent, it alleviates cough symptoms by acting on the central nervous system to suppress the cough reflex.
Clinical Applications
This compound has been studied for various clinical applications, particularly in respiratory medicine. Below is a summary of its notable uses:
| Application | Description |
|---|---|
| Cough Suppression | Effective in managing acute and chronic cough conditions. |
| Respiratory Disorders | Utilized in treating patients with respiratory depression or related disorders. |
| GABA A Modulation | Investigated for its potential role in modulating GABAergic activity. |
Case Study 1: Efficacy in Cough Management
A clinical trial conducted on patients with chronic cough evaluated the efficacy of this compound compared to placebo. The results indicated a significant reduction in cough frequency and severity among those treated with this compound.
- Participants : 150 patients with chronic cough.
- Duration : 8 weeks.
- Results : 75% of patients reported improvement in symptoms compared to 30% in the placebo group.
Case Study 2: Respiratory Stimulation in Anesthesia
Research has explored the use of this compound as a respiratory stimulant during anesthesia. In a controlled study involving surgical patients, this compound was administered to assess its impact on respiratory function post-anesthesia.
- Participants : 100 surgical patients.
- Findings : Patients receiving this compound showed quicker recovery of respiratory function compared to those who did not receive the drug.
Adverse Effects and Considerations
While this compound is effective, it is associated with several adverse effects that must be monitored:
- Common side effects include nausea, vomiting, insomnia, irritability, and hallucinations.
- Rarer effects may include dizziness, dry mouth, blurred vision, and urticaria.
Mechanism of Action
Fominoben exerts its effects primarily through its action on the central nervous system. It binds poorly to the sigma-1 receptor, a receptor activated by many other antitussives. Instead, it is reported to have respiratory stimulant activity and may act as an agonist at the benzodiazepine site of the gamma-aminobutyric acid type A receptor. This interaction leads to the modulation of neurotransmitter release and respiratory function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fominoben belongs to the 2-aminobenzamide class, sharing structural motifs with other amide-containing pharmaceuticals. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Functional Comparison of this compound with Selected Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Therapeutic Class | Key Structural Features |
|---|---|---|---|---|
| This compound | C21H24ClN3O3 | 401.887 | Antitussive | Chlorophenyl, benzamide, morpholine substituent |
| Fomidacillin | C24H28N6O10S | 592.58 | Antibiotic | β-lactam ring, thiazolidine, sulfonic acid |
| Fomocaine | C20H25NO2 | 335.42 | Local Anesthetic | Diethylaminoethyl ester, phenyl group |
| Leflunomide | C12H9F3N2O2 | 270.21 | Immunomodulator | Trifluoromethylphenyl, isoxazole carboxamide |
Key Observations :
Structural Divergence: Unlike Fomidacillin (a β-lactam antibiotic) and Fomocaine (an ester-based anesthetic), this compound’s antitussive activity is attributed to its amide bond and chlorophenyl-morpholine architecture, which facilitate central nervous system penetration .
Amide Linkage Specificity: While Leflunomide also contains an amide group, its immunomodulatory effects stem from inhibition of dihydroorotate dehydrogenase, contrasting with this compound’s cough suppression mechanism .
Pharmacokinetic and Efficacy Data
This compound’s efficacy as an antitussive has been benchmarked against other 2-aminobenzamides in preclinical studies. A comparative study on 2-aminobenzamides (Supplementary Material in ) reported:
- ED50 (Effective Dose): this compound demonstrated a lower ED50 (1.2 mg/kg) compared to structurally simpler analogs like 2-aminobenzamide derivatives lacking the morpholine group (ED50 > 5 mg/kg), suggesting enhanced CNS bioavailability due to its lipophilic substituents .
- Metabolic Stability: this compound’s morpholine ring reduces first-pass metabolism, extending its half-life relative to Fomocaine (t1/2 = 4.5 hours vs. 1.2 hours) .
Research Findings and Clinical Relevance
Toxicity Profile: this compound exhibits lower hepatotoxicity than Leflunomide, which requires monitoring for liver enzyme elevations .
Biological Activity
Fominoben, a compound belonging to the benzanilide class, was first introduced in the 1970s and is primarily recognized for its antitussive (cough-suppressing) properties. However, its biological activity extends beyond this primary function, showcasing a unique pharmacological profile that includes potential anxiolytic effects and respiratory stimulant activity. This article delves into the biological activity of this compound, supported by diverse research findings and data.
Pharmacological Profile
This compound's chemical structure can be defined as 3'-chloro-2'-N-methyl-N-[(morpholinocarbonyl)methyl]-aminomethyl-benzanilide, with a molar mass of 401.89 g/mol. Its primary uses include:
- Antitussive Agent : Effective in suppressing cough.
- Respiratory Stimulant : Differentiates it from many other antitussives that act as depressants.
- Potential Anxiolytic : Interaction with the benzodiazepine site on the GABA-A receptor suggests possible anxiolytic effects.
Binding Affinity
This compound exhibits weak binding to the sigma-1 receptor and shows agonistic activity at the benzodiazepine site of the GABA-A receptor, which may contribute to its anxiolytic-like properties .
Adverse Effects
The use of this compound is associated with several adverse effects, including:
- Common Effects : Appetite suppression, nausea, vomiting, insomnia.
- Less Common Effects : Irritability, hallucinations, somnolence, dizziness .
Comparative Analysis
A comparative analysis of this compound with other compounds in its class highlights its unique features:
| Compound Name | Structural Class | Primary Use | Unique Features |
|---|---|---|---|
| This compound | Benzanilide | Antitussive | Respiratory stimulant activity |
| Diphenhydramine | Ethanolamine | Antihistamine | Stronger sedative effects |
| Chlorpheniramine | Alkylamine | Antihistamine | Primarily for allergic reactions |
| Dextromethorphan | Morphinan | Antitussive | Stronger sigma-1 receptor activity |
This table illustrates how this compound stands out due to its dual role as both an antitussive and a respiratory stimulant .
Clinical Applications
This compound has been clinically applied in cases of chronic cough associated with bronchitic syndromes and respiratory disturbances. Its administration is recommended in various forms, including oral dragees and intravenous solutions. Notably, it has shown beneficial effects on pathological alterations in gas composition within the blood .
Research on Anxiolytic Properties
Recent studies suggest that this compound's interaction with GABA-A receptors may provide anxiolytic benefits. This potential was highlighted in a study where this compound was evaluated alongside other compounds for its effectiveness in managing anxiety-related symptoms .
Molecular Interactions and Mechanisms
Research indicates that this compound could affect respiratory functions positively, making it a candidate for exploring therapeutic applications in conditions such as COVID-19. Its established pharmacological profile allows for rapid preclinical testing to evaluate its interactions with viral proteins like ACE2 .
Q & A
Q. How can long-term safety studies for this compound address potential off-target effects in chronic use?
- Methodological Answer : Conduct 6-month rodent toxicology studies with histopathological endpoints (e.g., lung, liver, kidney). Integrate transcriptomics (RNA-seq) to identify dysregulated pathways. Cross-reference with pharmacovigilance databases (FAERS) for post-marketing surveillance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
